FAD sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flavin adenine dinucleotide sodium salt is a redox cofactor involved in various biochemical reactions. It is a derivative of riboflavin (vitamin B2) and plays a crucial role in cellular respiration and energy production. This compound is essential for the function of several flavoproteins, which are enzymes that catalyze oxidation-reduction reactions in the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Flavin adenine dinucleotide sodium salt is synthesized by the phosphorylation of riboflavin followed by the attachment of an adenosine diphosphate moiety. The process involves the use of adenosine triphosphate (ATP) and riboflavin 5’-phosphate (flavin mononucleotide) under specific enzymatic conditions .
Industrial Production Methods: In industrial settings, flavin adenine dinucleotide sodium salt is produced through microbial fermentation. Microorganisms such as Bacillus subtilis are genetically engineered to overproduce riboflavin, which is then converted to flavin adenine dinucleotide sodium salt through enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions: Flavin adenine dinucleotide sodium salt undergoes several types of reactions, including:
Oxidation-Reduction Reactions: It acts as an electron carrier, cycling between oxidized (FAD) and reduced (FADH2) states.
Substitution Reactions: It can participate in substitution reactions where functional groups are exchanged.
Common Reagents and Conditions:
Reduction: It is reduced by nicotinamide adenine dinucleotide phosphate (NADPH) or other reducing agents.
Major Products:
Scientific Research Applications
Flavin adenine dinucleotide sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a redox cofactor in various enzymatic reactions.
Biology: It plays a crucial role in cellular respiration and energy production.
Medicine: It is involved in the study of metabolic disorders and mitochondrial diseases.
Industry: It is used in the production of riboflavin and other vitamin B2 derivatives.
Mechanism of Action
Flavin adenine dinucleotide sodium salt exerts its effects by acting as an electron carrier in redox reactions. It facilitates the transfer of electrons from one molecule to another, thereby playing a crucial role in cellular respiration and energy production. The molecular targets include various flavoproteins such as succinate dehydrogenase and alpha-ketoglutarate dehydrogenase .
Comparison with Similar Compounds
Nicotinamide Adenine Dinucleotide (NAD): Another redox cofactor involved in cellular respiration.
Nicotinamide Adenine Dinucleotide Phosphate (NADP): Similar to NAD but involved in anabolic reactions.
Flavin Mononucleotide (FMN): A precursor to flavin adenine dinucleotide sodium salt.
Uniqueness: Flavin adenine dinucleotide sodium salt is unique due to its ability to participate in both one-electron and two-electron transfer reactions. This versatility makes it an essential cofactor in a wide range of biochemical processes .
Properties
IUPAC Name |
disodium;[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N9O15P2.2Na/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36;;/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43);;/q;2*+1/p-2/t14-,15+,16+,19-,20+,21+,26?;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRHXNIVIZZOON-AYGNSISDSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H](C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N9Na2O15P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
829.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.